5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide
Description
5-Bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a bromine atom at position 5 and a complex alkyl chain at the sulfonamide nitrogen. The substituent includes a furan-2-yl group, a hydroxyl group, and a methylpropyl moiety, contributing to unique steric and electronic properties.
Properties
IUPAC Name |
5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S2/c1-12(15,7-9-3-2-6-18-9)8-14-20(16,17)11-5-4-10(13)19-11/h2-6,14-15H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQNAHULAPOMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=C(S2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide typically involves multiple steps:
Sulfonamide Formation: The brominated thiophene is then reacted with a suitable amine to form the sulfonamide derivative.
Furan Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are common for introducing various substituents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antibacterial and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Material Science: Its derivatives are investigated for use in organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Calculated based on substituent composition.
Key Observations :
Key Observations :
- Alkylation with LiH/DMF () is a common strategy for sulfonamide derivatives, but furan-containing alkyl bromides may require optimized conditions for steric hindrance .
Research Findings and Implications
- Synthetic Challenges : The furan-containing substituent necessitates careful control of reaction conditions to avoid ring degradation during alkylation .
- Structure-Activity Relationships (SAR) :
- Hydroxyl groups improve solubility but may reduce membrane permeability.
- Furan vs. thiophene substitutions modulate electronic effects, influencing interactions with biological targets .
Biological Activity
5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a bromine atom and a sulfonamide group, alongside a furan moiety. Its structure is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H14BrN1O4S1 |
| Molecular Weight | 357.23 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM-KP) .
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) :
- MIC: 0.39 μg/mL
- MBC: 0.78 μg/mL
These values suggest that the compound is highly effective against resistant bacterial strains, making it a promising candidate for further development as an antibacterial agent.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The mechanism of action appears to involve interference with cellular pathways crucial for cancer cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Signal Transduction Interference : It could disrupt signaling pathways like NF-κB, which are critical in inflammation and cancer progression.
- DNA Interaction : The ability to bind to DNA may lead to inhibition of replication and transcription in cancer cells, contributing to its anticancer effects.
Case Studies
- Antibacterial Efficacy : A study synthesized various thiophene derivatives and evaluated their efficacy against NDM-KP strains, confirming the superior activity of this compound .
- Anticancer Screening : Another study assessed the compound's effects on A549 and HeLa cells using MTT assays, revealing significant cytotoxicity with calculated IC50 values indicating strong inhibitory potential against these cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted Suzuki-Miyaura coupling (60°C, 10 min, THF solvent) improves efficiency by reducing reaction time and enhancing regioselectivity . Optimization should focus on catalyst systems (e.g., Pd(PPh₃)₂Cl₂/CuI), solvent polarity, and temperature gradients. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures enhances purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be prioritized?
- Methodological Answer :
- 1H/13C NMR : Assign signals based on substituent effects. The bromothiophene moiety shows deshielded protons at δ 7.1–7.5 ppm, while the furan ring protons resonate at δ 6.2–6.8 ppm .
- IR Spectroscopy : Confirm sulfonamide (N–H stretch: ~3250 cm⁻¹; S=O: 1350–1150 cm⁻¹) and hydroxyl groups (broad O–H: ~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄BrNO₄S₂: 416.95) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Perform solubility screens in DMSO, THF, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~280 nm for thiophene derivatives). Stability studies under light, heat (25–60°C), and oxidizing conditions (H₂O₂) should include HPLC monitoring (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of electrophilic substitutions on the thiophene and furan rings?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) predicts electron density distribution. For example, the 5-bromo-thiophene sulfonamide’s electron-withdrawing sulfonyl group directs electrophiles to the para position of the thiophene ring. Experimental validation via Vilsmeier-Haack formylation (POCl₃/DMF) or lithiation (n-BuLi/DMF) confirms site selectivity, analyzed by 1H NMR coupling constants .
Q. How can environmental fate studies be designed to evaluate this compound’s persistence and ecotoxicological impact?
- Methodological Answer : Follow OECD Guidelines 307 (soil degradation) and 309 (water-sediment systems). Use LC-MS/MS to quantify biodegradation intermediates. Ecotoxicity assays include:
- Algal growth inhibition (72-hr EC₅₀ for Chlorella vulgaris).
- Daphnia magna acute toxicity (48-hr LC₅₀).
- Bioaccumulation potential via log Kow (measured via shake-flask method) .
Q. What strategies resolve contradictions in biological activity data across cell-based assays?
- Methodological Answer :
- Dose-Response Consistency : Use Hill slope analysis to confirm IC₅₀ reproducibility (e.g., U87MG glioma cells vs. HEK293 controls) .
- Metabolic Interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess false positives from off-target metabolism.
- Orthogonal Assays : Validate apoptosis (Annexin V/PI flow cytometry) alongside ATP-based viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
